- Aromatic amine compounds and mixtures and compositions thereof for preparing organic electroluminescent devices, China, , ,

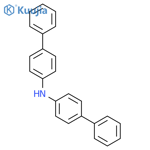

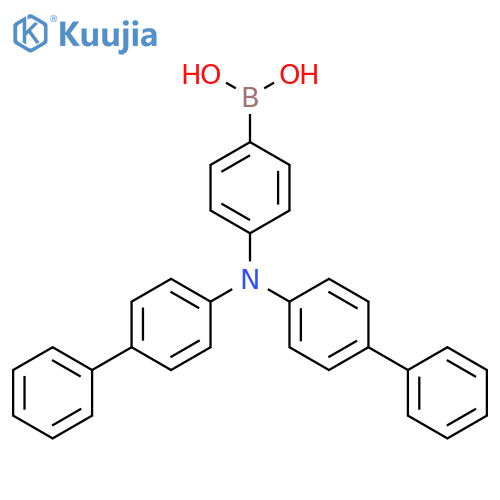

Cas no 943836-24-6 (4-(Dibiphenyl-4-ylamino)phenylboronic acid)

943836-24-6 structure

상품 이름:4-(Dibiphenyl-4-ylamino)phenylboronic acid

CAS 번호:943836-24-6

MF:C30H24BNO2

메가와트:441.328067779541

CID:2192604

4-(Dibiphenyl-4-ylamino)phenylboronic acid 화학적 및 물리적 성질

이름 및 식별자

-

- 4-(Dibiphenyl-4-ylamino)phenylboronic acid

- B-[4-[Bis([1,1′-biphenyl]-4-yl)amino]phenyl]boronic acid (ACI)

- (4-(Di([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid

- (4-(N,N-Bis([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid

- 4-(Bis([1,1′-biphenyl]-4-yl)amino)phenylboronic acid

- 4-(N,N-Bis([1,1′-biphenyl]-4-yl)amino)phenylboronic acid

- 4-[Bis(1,4-biphenyl-1-yl)amino]phenylboronic acid

- 4-[Bis(biphenyl-4-yl)amino]phenylboronic acid

-

- 인치: 1S/C30H24BNO2/c33-31(34)27-15-21-30(22-16-27)32(28-17-11-25(12-18-28)23-7-3-1-4-8-23)29-19-13-26(14-20-29)24-9-5-2-6-10-24/h1-22,33-34H

- InChIKey: BEBLXYZXQGRFKD-UHFFFAOYSA-N

- 미소: OB(C1C=CC(N(C2C=CC(C3C=CC=CC=3)=CC=2)C2C=CC(C3C=CC=CC=3)=CC=2)=CC=1)O

계산된 속성

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 3

- 중원자 수량: 34

- 회전 가능한 화학 키 수량: 6

실험적 성질

- 밀도: 1.26±0.1 g/cm3 (20 ºC 760 Torr),

- 융해점: 234-237 ºC (hexane )

- 용해도: Insuluble (7.5E-6 g/L) (25 ºC),

4-(Dibiphenyl-4-ylamino)phenylboronic acid 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504486-1g |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 1g |

¥1129.00 | 2024-04-24 | |

| Ambeed | A474439-1g |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 1g |

$183.0 | 2025-03-04 | |

| Chemenu | CM131492-1g |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 1g |

$250 | 2021-08-05 | |

| Alichem | A019128092-1g |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 95% | 1g |

$620.00 | 2023-08-31 | |

| Ambeed | A474439-100mg |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 100mg |

$41.0 | 2025-03-04 | |

| eNovation Chemicals LLC | Y1336405-1g |

(4-(di([1,1'-biphenyl]-4-yl)amino)phenyl)boronicacid |

943836-24-6 | 97% | 1g |

$175 | 2023-09-04 | |

| A2B Chem LLC | AI63093-250mg |

(4-(di([1,1'-biphenyl]-4-yl)amino)phenyl)boronicacid |

943836-24-6 | 97% | 250mg |

$42.00 | 2023-12-29 | |

| Key Organics Ltd | BS-51144-1g |

(4-(Di([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | >97% | 1g |

£251.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504486-250mg |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 250mg |

¥386.00 | 2024-04-24 | |

| Ambeed | A474439-5g |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 5g |

$614.0 | 2025-03-04 |

4-(Dibiphenyl-4-ylamino)phenylboronic acid 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 3 h, 90 °C; 90 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

참조

합성 방법 2

반응 조건

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 120 °C; 14 h, 120 °C

참조

- Preparation of carbazole-containing triarylamine compounds for light-emitting devices, China, , ,

합성 방법 3

반응 조건

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 120 °C; 14 h, 120 °C

참조

- Preparation of carbazole compounds for organic electroluminescent devices, China, , ,

합성 방법 4

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; -78 °C → rt; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Triisopropyl borate ; -78 °C; -78 °C → rt; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6

참조

- Diversification of carbazoles by LiCl-mediated catalytic CuI reaction, Bulletin of the Korean Chemical Society, 2011, 32(7), 2461-2464

합성 방법 5

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt → -78 °C; -78 °C; 1 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt; 1 h, rt

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt; 1 h, rt

참조

- Preparation of carbazole derivatives as organic electroluminescent materials, Korea, , ,

합성 방법 6

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

참조

- Organic luminescent compound used in OLED, China, , ,

합성 방법 7

반응 조건

1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 120 °C; 16 h, 120 °C

참조

- Compound having triarylamine as core and application thereof, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Water ; 1 h, -78 °C; 1 h, -78 °C

1.2 Reagents: Triisopropyl borate ; 3 h, -78 °C; -78 °C → rt; overnight, rt

1.2 Reagents: Triisopropyl borate ; 3 h, -78 °C; -78 °C → rt; overnight, rt

참조

- Preparation of carbazole compounds and their application in organic electroluminescence devices, China, , ,

합성 방법 9

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -100 - -80 °C; 1 h, -100 - -80 °C

1.2 Reagents: Tributyl borate ; -100 - -80 °C; 2 h, -100 - -80 °C

1.3 heated

1.2 Reagents: Tributyl borate ; -100 - -80 °C; 2 h, -100 - -80 °C

1.3 heated

참조

- Preparation of (thia)xanthone-containing tert-arylamine-based compounds for organic optoelectronic devices, China, , ,

합성 방법 10

반응 조건

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt; 2.5 h, reflux

참조

- Aromatic amine compound containing carbazole group and its organic electroluminescent device, China, , ,

합성 방법 11

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C

1.2 Reagents: Triisopropyl borate ; overnight, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Triisopropyl borate ; overnight, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

참조

- Preparation of carbazole derivatives as green light host compounds for organic electroluminescence devices, China, , ,

합성 방법 12

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

참조

- Benzopyrimidine derivative, preparation and application in OLED, China, , ,

합성 방법 13

반응 조건

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 105 °C; 24 h, 105 °C; 105 °C → rt

1.2 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 105 °C; 24 h, 105 °C

1.2 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 105 °C; 24 h, 105 °C

참조

- Preparation of dibenzofuran derivatives as organic electroluminescent materials, China, , ,

합성 방법 14

반응 조건

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 110 °C; 3 h, 110 °C

참조

- Organic light-emitting compound, organic light-emitting device and its application, China, , ,

합성 방법 15

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C → -40 °C; 1 h, -40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Triisopropyl borate ; -78 °C → -40 °C; 1 h, -40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

참조

- Biphenyl-diamine compounds as hole transport materials having high triplet energy and organic light emitting device thereby, Korea, , ,

합성 방법 16

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, neutralized, rt

1.2 Reagents: Trimethyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, neutralized, rt

참조

- Anthraquinone-Based Intramolecular Charge-Transfer Compounds: Computational Molecular Design, Thermally Activated Delayed Fluorescence, and Highly Efficient Red Electroluminescence, Journal of the American Chemical Society, 2014, 136(52), 18070-18081

합성 방법 17

반응 조건

1.1 Reagents: Potassium tert-butoxide Catalysts: Triphenylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 12 h, reflux

참조

- Carbazole-containing organic compound and application thereof, China, , ,

합성 방법 18

반응 조건

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 110 °C; 6 h, 110 °C

참조

- Preparation of hole type organic electroluminescent compounds, China, , ,

합성 방법 19

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

참조

- Fluorene derivative and its application in organic light emitting device, China, , ,

합성 방법 20

반응 조건

1.1 Reagents: Butyllithium Solvents: Toluene , Hexane ; 1 h, -30 °C; -30 °C → -70 °C

1.2 Reagents: Triisopropyl borate ; -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: [1,1′-Biphenyl]-4,4′-diamine, N4′-[1,1′-biphenyl]-4-yl-2-(9H-carbazol-9-yl)-N4-(…

1.2 Reagents: Triisopropyl borate ; -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: [1,1′-Biphenyl]-4,4′-diamine, N4′-[1,1′-biphenyl]-4-yl-2-(9H-carbazol-9-yl)-N4-(…

참조

- Preparation of biphenylcarbazole bistriarylamine organic compound for organic electroluminescence device, China, , ,

4-(Dibiphenyl-4-ylamino)phenylboronic acid Raw materials

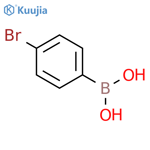

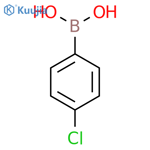

- (4-chlorophenyl)boronic acid

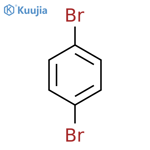

- 1,4-Dibromobenzene

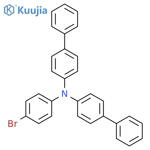

- Bis-Biphenyl-4-yl-amine

- (4-bromophenyl)boronic acid

- N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine

4-(Dibiphenyl-4-ylamino)phenylboronic acid Preparation Products

4-(Dibiphenyl-4-ylamino)phenylboronic acid 관련 문헌

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474

-

Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833

943836-24-6 (4-(Dibiphenyl-4-ylamino)phenylboronic acid) 관련 제품

- 1428330-92-0(H-L-Lys(Cyc)-OH*HCl)

- 1408622-01-4(5-methyl-2-(6-oxo-1,6-dihydropyridazine-3-amido)thiophene-3-carboxylic acid)

- 90841-17-1(2-Bromo-N-(4-chlorophenyl)butanamide)

- 2229645-38-7(4-(furan-2-yl)-3-methylbut-3-enethioamide)

- 849353-46-4(4-Amino-3-fluoro-5-iodobenzonitrile)

- 1927872-65-8(4-(3-chlorothiophen-2-yl)-1H-pyrazole)

- 2138561-05-2(3-(Cyclohexylmethyl)-4-methylcyclohexan-1-amine)

- 1396885-08-7(N-4-({3-3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}sulfonyl)phenylacetamide)

- 1806447-30-2(Ethyl 3-(bromomethyl)-2-(3-bromopropyl)benzoate)

- 331462-24-9(3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:943836-24-6)4-(dibiphenyl-4-ylaMino)phenylboronic acid

순결:99%

재다:200KG

가격 ($):문의

Amadis Chemical Company Limited

(CAS:943836-24-6)4-(Dibiphenyl-4-ylamino)phenylboronic acid

순결:99%/99%

재다:1g/5g

가격 ($):165.0/553.0